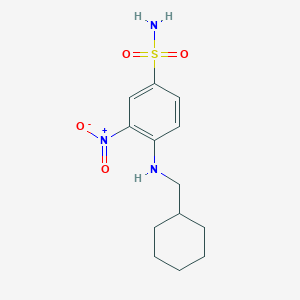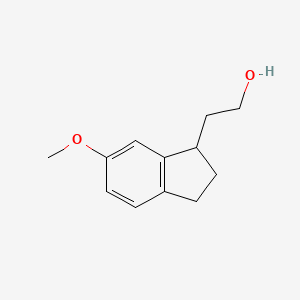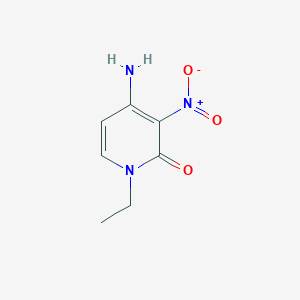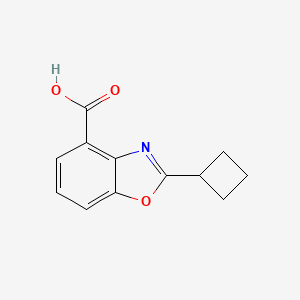![molecular formula C5H3ClN4O B8627138 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol CAS No. 883738-15-6](/img/structure/B8627138.png)
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a keto group at the 5th position. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with 2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto group at the 5th position can participate in redox reactions, leading to the formation of corresponding alcohols or further oxidation products.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted triazolopyrimidines.
Oxidation: Formation of triazolopyrimidine-5-carboxylic acids.
Reduction: Formation of triazolopyrimidine-5-ols.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) inhibitors, which are of interest in cancer therapy.
Neuroprotection: Derivatives of triazolopyrimidines have been investigated for their neuroprotective and anti-neuroinflammatory properties.
Antimicrobial Activity: The compound and its derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazole-pyrimidine scaffold but with different substituents and biological properties.
Uniqueness
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a CDK2 inhibitor makes it particularly valuable in the development of anticancer agents.
Properties
CAS No. |
883738-15-6 |
|---|---|
Molecular Formula |
C5H3ClN4O |
Molecular Weight |
170.56 g/mol |
IUPAC Name |
7-chloro-6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-4-7-2-8-10(4)5(11)9-3/h1-2H,(H,9,11) |
InChI Key |
PXNIZFPGOQTYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N2C1=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butylbenzo[d]thiazole](/img/structure/B8627058.png)
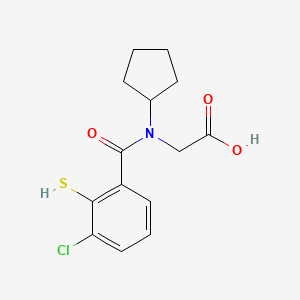
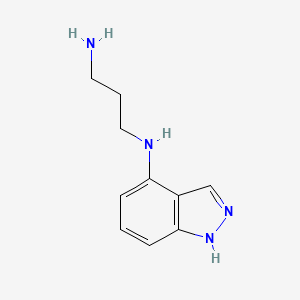
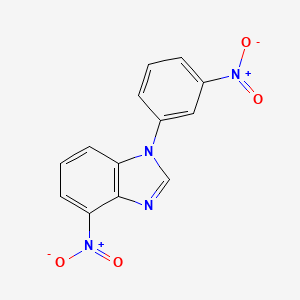
![1H-Pyrazolo[3,4-b]pyridin-4-amine dihydrochloride](/img/structure/B8627093.png)
![N-Methyl-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B8627096.png)
![2-Methylthiazolo[4,5-c]quinoline](/img/structure/B8627101.png)
![6-chloro-1-methyl-4-(4-methyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8627108.png)


